molecular formula C14H28N2O2 B8189022 Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate

Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate

Cat. No.: B8189022
M. Wt: 256.38 g/mol
InChI Key: HWFMOWCEAGXSIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate ( 1174636-20-4) is a piperidine derivative with a molecular formula of C14H28N2O2 and a molecular weight of 256.38 g/mol . This compound features a sterically hindered 2,2,6,6-tetramethylpiperidine backbone protected by a tert-butyloxycarbonyl (Boc) group on the amine, making it a valuable building block in organic synthesis and medicinal chemistry. The 4-amino-2,2,6,6-tetramethylpiperidine scaffold is recognized for its role in synthesizing stable nitroxide free radicals, such as 4-Amino-TEMPO, which are widely used as catalysts in oxidation reactions and as spin labels and paramagnetic probes in spectroscopic studies . As a Boc-protected amine, this reagent is particularly useful for peptide-mimetic synthesis and the development of novel pharmaceuticals, where it can facilitate the creation of complex molecules with potential bioactivity. The compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are advised to handle this material with appropriate precautions in a controlled laboratory environment.

Properties

IUPAC Name

tert-butyl 4-amino-2,2,6,6-tetramethylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-13(4,5)8-10(15)9-14(16,6)7/h10H,8-9,15H2,1-7H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWFMOWCEAGXSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1C(=O)OC(C)(C)C)(C)C)N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination of 2,2,6,6-Tetramethylpiperidin-4-One

A widely employed method involves the reductive amination of 2,2,6,6-tetramethylpiperidin-4-one with ammonium acetate in the presence of a reducing agent. Sodium cyanoborohydride (NaBH₃CN) in methanol at room temperature facilitates the conversion of the ketone to the corresponding amine. The reaction proceeds via imine formation, followed by reduction to yield the primary amine.

Reaction Conditions :

  • Substrate : 2,2,6,6-Tetramethylpiperidin-4-one (1.0 equiv)

  • Ammonia Source : Ammonium acetate (2.5 equiv)

  • Reducing Agent : NaBH₃CN (1.2 equiv)

  • Solvent : Methanol

  • Temperature : 25°C

  • Yield : 80–85%

This method avoids the use of hazardous hydrogen gas and high-pressure conditions, making it suitable for laboratory-scale synthesis.

Catalytic Hydrogenation of Nitriles

Alternative routes involve the hydrogenation of 4-cyano-2,2,6,6-tetramethylpiperidine using palladium-on-carbon (Pd/C) under hydrogen atmosphere. This method, while efficient, requires careful control of hydrogen pressure to prevent over-reduction or dehydrogenation side reactions.

Reaction Conditions :

  • Catalyst : 10% Pd/C (5 wt%)

  • Pressure : 3–5 bar H₂

  • Solvent : Ethanol

  • Temperature : 50°C

  • Yield : 75–78%

The introduction of the tert-butoxycarbonyl (Boc) group to the amine is a critical step to enhance stability and enable further functionalization. This reaction typically employs di-tert-butyl dicarbonate (Boc₂O) under mild basic conditions.

Standard Boc Protection Protocol

Reaction Conditions :

  • Substrate : 4-Amino-2,2,6,6-tetramethylpiperidine (1.0 equiv)

  • Boc Reagent : Boc₂O (1.2 equiv)

  • Base : Triethylamine (TEA, 2.0 equiv)

  • Solvent : Dichloromethane (DCM)

  • Temperature : 0°C → 25°C (gradual warming)

  • Reaction Time : 4–6 hours

  • Yield : 90–95%

The reaction proceeds via nucleophilic attack of the amine on the electrophilic carbonyl of Boc₂O, forming a stable carbamate. Catalytic 4-dimethylaminopyridine (DMAP) may be added to accelerate the reaction.

Industrial-Scale Optimization

For large-scale production, continuous flow systems enhance efficiency and safety. Automated reactors maintain precise stoichiometric control, while in-line purification via crystallization minimizes column chromatography reliance.

Industrial Parameters :

  • Residence Time : 30 minutes

  • Solvent : Tetrahydrofuran (THF)

  • Temperature : 10°C

  • Throughput : 10 kg/h

  • Purity : ≥99% (HPLC)

Mechanistic Insights and Side-Reaction Mitigation

Competing Pathways in Boc Protection

The primary side reaction involves dimerization of the amine via nucleophilic displacement of the Boc group. This is mitigated by:

  • Stoichiometric Control : Maintaining a 1.2:1 ratio of Boc₂O to amine.

  • Low-Temperature Initiation : Starting the reaction at 0°C to suppress exothermic side reactions.

Purification Strategies

Crude products are purified via silica gel chromatography (hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures. The latter method achieves ≥98% purity with minimal yield loss.

Comparative Analysis of Synthetic Methods

Method Conditions Yield Purity Scalability
Reductive AminationNaBH₃CN, MeOH, 25°C80–85%95%Laboratory
Catalytic HydrogenationPd/C, H₂, EtOH, 50°C75–78%92%Pilot Plant
Boc Protection (Lab)Boc₂O, TEA, DCM, 0→25°C90–95%98%Laboratory
Boc Protection (Industrial)Continuous flow, THF, 10°C95%99%Industrial

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form the corresponding nitroxide radical, which is useful in organic synthesis.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include oxone and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.

Major Products

    Oxidation: Produces nitroxide radicals.

    Reduction: Yields secondary amines.

    Substitution: Results in various substituted piperidine derivatives.

Scientific Research Applications

Medicinal Chemistry

Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate has been explored for its biological activities, particularly in neuroprotection and cognitive enhancement. Studies indicate that this compound may inhibit key enzymes related to neurodegenerative diseases.

Key Findings:

  • Enzyme Inhibition : Research has shown that the compound effectively inhibits acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of neurotransmitters. This inhibition can potentially enhance cholinergic signaling in the brain, which is crucial for memory and learning processes.
  • Neuroprotective Properties : In vitro studies have demonstrated that this compound can protect neuronal cells from oxidative stress-induced damage. The ability to reduce markers of oxidative stress makes it a candidate for further investigation in the treatment of Alzheimer's disease and other neurodegenerative conditions.

Neuropharmacology

The compound’s structure allows it to cross the blood-brain barrier effectively, making it a subject of interest in neuropharmacological research.

Case Studies:

  • In Vitro Studies : A study reported that this compound significantly improved cell viability in neuronal cultures exposed to amyloid-beta peptides. These peptides are known to aggregate and form plaques associated with Alzheimer's disease.
  • In Vivo Studies : Animal models treated with the compound showed reduced cognitive decline in scopolamine-induced amnesia tests. While the results were promising, further studies are necessary to establish its efficacy compared to existing treatments.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules.

Applications in Synthesis:

  • Building Block : The compound's piperidine ring structure allows for various substitutions that can lead to new derivatives with enhanced biological activity.
  • Synthetic Routes : Researchers have developed efficient synthetic routes utilizing this compound as a precursor for creating novel pharmaceuticals targeting various diseases.

Data Summary Table

Application AreaKey Activities/FindingsReferences
Medicinal ChemistryEnzyme inhibition (acetylcholinesterase)
Neuroprotective effects against oxidative stress
NeuropharmacologyImproved cell viability in neuronal cultures
Reduced cognitive decline in animal models
Synthetic Organic ChemistryServes as a building block for complex molecules
Developed synthetic routes for new pharmaceuticals

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate involves its ability to form stable nitroxide radicals. These radicals can interact with various molecular targets, including enzymes and other proteins, altering their activity and function. The compound’s stability and reactivity make it a valuable tool in studying these interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group and Substituent Analysis

The table below highlights key structural and functional differences between Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate and analogous compounds:

Compound Name Substituents Functional Groups Key Applications References
This compound 4-amino, 2,2,6,6-tetramethyl, 1-tert-butyl carbamate Amino, carbamate Spin-label intermediates, EPR
4-Amino-2,2,6,6-tetramethylpiperidine-1-oxyl (Tamine) 4-amino, 2,2,6,6-tetramethyl, 1-oxyl Amino, nitroxide radical EPR spectroscopy, redox probes
4-Hydroxy-2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPOL) 4-hydroxy, 2,2,6,6-tetramethyl, 1-oxyl Hydroxy, nitroxide radical Antioxidant studies, EPR
Tert-butyl (1-acetylpiperidin-4-yl)carbamate 1-acetyl, 4-tert-butyl carbamate, piperidine ring Acetyl, carbamate Pharmaceutical intermediates
4-Amino-2,3-diarylquinolines 4-amino, 2,3-diaryl substituents, heterocyclic ring Amino, aromatic Antimalarial agents

Stability and Hazard Considerations

In contrast, nitroxide radicals like Tamine require inert storage conditions to prevent radical quenching. Chlorinated analogs such as 4-amino-2,3,5-trichloropyridine () exhibit higher toxicity due to electrophilic chlorine substituents, underscoring the impact of substituents on hazard profiles .

Biological Activity

Tert-butyl 4-amino-2,2,6,6-tetramethyl-piperidine-1-carboxylate (also referred to as TBATMP) is a compound of interest due to its potential biological activities. This article will explore its biological activity, including its effects on various cellular processes, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

TBATMP is characterized by its unique piperidine structure, which contributes to its biological activity. The molecular formula is C12H23N1O2C_{12}H_{23}N_{1}O_{2}, with a molecular weight of 213.33 g/mol. Its structural features include:

  • Piperidine ring : A six-membered ring containing nitrogen.
  • Tert-butyl group : Enhances lipophilicity and stability.
  • Amino group : Implicated in various biochemical interactions.

The biological activity of TBATMP can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : TBATMP has been shown to inhibit certain enzymes involved in metabolic pathways. For example, studies indicate that it can act as an inhibitor of matrix metalloproteinases (MMPs), which are crucial in cancer metastasis and tissue remodeling .
  • Cell Proliferation Modulation : In vitro studies have demonstrated that TBATMP can significantly inhibit the proliferation of various cancer cell lines. For instance, it exhibited an IC50 value of approximately 0.126 μM against MDA-MB-231 triple-negative breast cancer cells, indicating potent antiproliferative effects .
  • Induction of Apoptosis : TBATMP has been linked to the induction of apoptosis in cancer cells, which is a critical pathway for eliminating malignant cells. The compound has been observed to increase levels of caspase-9, a key enzyme in the apoptotic pathway .

Biological Activity Data

The following table summarizes key biological activity data for TBATMP:

Activity TypeCell LineIC50 Value (μM)Mechanism
AntiproliferativeMDA-MB-2310.126Inhibition of cell proliferation
Apoptosis InductionMCF-727.13Caspase activation
MMP InhibitionVariousNot specifiedEnzymatic inhibition

Case Study 1: Anticancer Activity

In a study examining the anticancer effects of TBATMP on breast cancer cell lines, researchers found that treatment with the compound led to a significant reduction in cell viability compared to control groups. The study highlighted that TBATMP not only inhibited cell growth but also induced apoptosis through caspase activation pathways.

Case Study 2: Metastasis Inhibition

Another study focused on the role of TBATMP in inhibiting lung metastasis in a mouse model inoculated with MDA-MB-231 cells. Results indicated that TBATMP treatment resulted in a marked decrease in metastatic nodules compared to untreated controls, suggesting its potential as a therapeutic agent in preventing cancer spread .

Q & A

Q. Key Considerations :

  • Purification of intermediates via recrystallization (e.g., using ethanol/water mixtures) to remove unreacted starting materials.
  • Use of anhydrous conditions during Boc protection to avoid hydrolysis.

What analytical methods are recommended for characterizing this compound?

Standard characterization includes:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm the Boc group (e.g., tert-butyl protons at ~1.4 ppm) and piperidine ring structure.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C14H26N2O2C_{14}H_{26}N_2O_2: 278.20 g/mol).
  • X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) are widely used for refinement, leveraging high-resolution single-crystal data .
  • FT-IR : Peaks at ~1680–1700 cm1^{-1} confirm the carbonyl group of the Boc moiety.

Data Interpretation Tip : Compare spectral data with structurally similar compounds, such as tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (light yellow solid, C15H23N3O2C_{15}H_{23}N_3O_2) .

What safety precautions are essential when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to minimize inhalation risks, as the compound may release toxic fumes upon decomposition .
  • Emergency Measures : Immediate rinsing with water for eye/skin exposure and medical consultation if irritation persists .

Advanced Research Questions

How can crystallographic data resolve contradictions in spectral assignments for this compound?

Discrepancies in NMR or MS data (e.g., unexpected splitting or impurity peaks) can arise from stereochemical ambiguity or polymorphism. X-ray crystallography provides definitive proof of molecular geometry. For example:

  • SHELX Refinement : SHELXL refines atomic positions using least-squares minimization, with R-factors < 0.05 indicating high reliability .
  • Case Study : If 1^1H NMR shows unexpected equivalence of methyl groups, crystallography can confirm whether the piperidine ring adopts a chair conformation with axial/equatorial substituents.

How does the steric hindrance of the tert-butyl group influence reactivity in downstream functionalization?

The tert-butyl group imposes steric constraints, limiting nucleophilic attack at the piperidine nitrogen. Methodological strategies include:

  • Deprotection : Use HCl/dioxane or TFA to remove the Boc group, enabling further substitution (e.g., amidation, alkylation) .
  • Directed Metalation : Employ strong bases (e.g., LDA) at low temperatures to functionalize the amino group without disturbing the Boc moiety.

Example Reaction :
Boc-protected amine+R-XBaseAlkylated product\text{Boc-protected amine} + \text{R-X} \xrightarrow{\text{Base}} \text{Alkylated product}

What are the methodological challenges in studying biological interactions of this compound, and how can they be addressed?

The compound’s potential as a pharmacophore requires:

  • Solubility Optimization : Use DMSO or aqueous buffers with co-solvents (e.g., PEG) to enhance bioavailability.
  • Binding Assays : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with target proteins.
  • Metabolic Stability : LC-MS/MS to track degradation products in hepatic microsome assays.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.